Chaulmoogric acid

Description

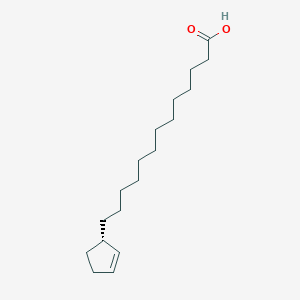

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

13-cyclopent-2-en-1-yltridecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVQWNRDPAAMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872002 | |

| Record name | 13-(Cyclopent-2-en-1-yl)tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-32-9 | |

| Record name | chaulmoogric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chaulmoogric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chaulmoogric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-(cyclopent-2-enyl)tridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chaulmoogric Acid: A Technical Guide to its Discovery, Chemistry, and Historical Significance in the Treatment of Leprosy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of chaulmoogric acid, from its historical roots in traditional medicine to its pivotal role as the first effective treatment for leprosy (Hansen's disease). The document details the discovery of its active compounds, the development of administration methods, and its eventual replacement by modern antibiotics. Included are detailed experimental protocols for the isolation and esterification of this compound, quantitative data on its efficacy, and diagrams illustrating key processes and its proposed mechanism of action.

Introduction: The Historical Context of Leprosy and Chaulmoogra Oil

For millennia, leprosy, a chronic infectious disease caused by Mycobacterium leprae, resulted in severe disfigurement, social ostracization, and isolation in leper colonies.[1] Traditional medicine in India and China utilized oil from the seeds of the chaulmoogra tree (Hydnocarpus wightiana) as a remedy.[1][2] However, its therapeutic application was hampered by several factors. Oral administration induced nausea and vomiting, while its viscous, insoluble nature made topical application and injection problematic, causing painful blisters and inconsistent absorption.[1][2]

The Scientific Breakthrough: Isolation and Modification of this compound

The turn of the 20th century marked a significant shift towards a scientific understanding of chaulmoogra oil's therapeutic properties.

Identification of the Active Principles

In 1904, the American chemist Frederick B. Power and his colleagues at the Wellcome Chemical Research Laboratories in London conducted a systematic investigation of chaulmoogra seeds.[3] Their work led to the isolation and identification of two key unsaturated fatty acids: This compound and hydnocarpic acid .[3][4] These cyclopentenyl fatty acids were determined to be the active constituents responsible for the oil's anti-mycobacterial properties.[5]

The Ball Method: A Revolution in Treatment

The major challenge remaining was the effective delivery of these active compounds to patients. This was solved in 1916 by Alice Ball, a 23-year-old African American chemist at the College of Hawaii.[6][7] She developed a groundbreaking method to transform the insoluble fatty acids into a water-soluble form that could be safely and effectively injected.[6][7]

The "Ball Method" involved a two-step process:

-

Saponification: The fatty acids in chaulmoogra oil were first converted into their sodium or potassium salts (soaps).[6][8]

-

Esterification: These salts were then acidified to yield the free fatty acids, which were subsequently reacted with ethanol to form ethyl esters .[6][8]

These ethyl esters were readily absorbed by the body, allowing for consistent and effective dosing through intramuscular injection.[3] This innovation was so significant that by 1920, patients were being discharged from leper colonies after successful treatment with the injectable form of the oil.[7]

Quantitative Data on Efficacy

While detailed clinical trial data from the early 20th century is not as robust as modern studies, historical records provide valuable insights into the effectiveness of this compound derivatives.

| Treatment Regimen | Patient Cohort | Outcome | Source |

| Injections of modified chaulmoogra oil (Ball Method) | 78 patients at Kalihi Hospital, Hawaii (1920) | Discharged from the hospital by the board of health examiners. | [7] |

| Subcutaneous injection of chaulmoogra oil with 1% camphor | 575 patients (average under treatment) | 75 patients discharged as "apparently cured" on May 1st, 1924. 40 more ready for discharge in a few months. | [9] |

| Ethyl Esters with 0.5% Iodine ("Iodised Moogrol") | Not specified | Recommended weekly dose of 5 c.c. intramuscularly, with 0.1 c.c. intradermally at lesion sites. Reported rapid resolution of macules, infiltrations, and nodules. | [10] |

| Ethyl Chaulmoograte and Ethyl Hydnocarpate | 10 unselected cases | Arrested the course of the disease and caused evidences of the disease to disappear. | [4] |

Experimental Protocols

The following protocols are synthesized from historical accounts of the methods used for the preparation and administration of this compound derivatives.

Protocol for Isolation of Mixed Fatty Acids from Chaulmoogra Oil

This protocol is based on the initial step of the Ball Method, involving saponification.

-

Saponification:

-

To one part of chaulmoogra oil, add a solution of sodium hydroxide.

-

Heat the mixture to induce saponification, resulting in the formation of sodium salts of the fatty acids (soap).

-

-

Acidification:

-

Dissolve the resulting soap in warm water.

-

Add a mineral acid, such as hydrochloric acid, to the solution to precipitate the free fatty acids.

-

-

Purification:

Protocol for the Preparation of Ethyl Esters of this compound (The Ball Method)

This protocol details the esterification process developed by Alice Ball.

-

Esterification Reaction:

-

Purification of Ethyl Esters:

-

Pour the reaction mixture into warm water.

-

Wash the separated esters with a dilute sodium hydroxide or sodium carbonate solution to neutralize excess mineral acid and any uncombined fatty acids.[11][13]

-

Wash with water until the mixture is completely neutral.[11]

-

Distill the crude esters under reduced pressure (vacuum distillation) at 190-220°C at 15 mmHg.[1][11]

-

The resulting product is a colorless, almost odorless, and tasteless limpid oil.[11]

-

Protocol for Clinical Administration

The ethyl esters were typically administered via injection.

-

Preparation for Injection:

-

Dosage and Administration:

Visualizations

Experimental Workflow: From Chaulmoogra Seeds to Injectable Esters

Caption: Workflow for the production of injectable chaulmoogra ethyl esters.

Proposed Mechanism of Action: Inhibition of Biotin Synthesis

The antimicrobial activity of chaulmoogric and hydnocarpic acids is believed to stem from their structural similarity to biotin, an essential coenzyme for fatty acid synthesis in mycobacteria.

Caption: Proposed mechanism of this compound's anti-mycobacterial action.

Historical Significance and Decline

The development of injectable chaulmoogra oil derivatives marked a turning point in the management of leprosy. For the first time, a treatment was available that could halt the progression of the disease and, in many cases, lead to a cure, allowing patients to be released from lifelong quarantine.[7] The "Ball Method" remained the standard of care for leprosy for over two decades.[7]

The era of chaulmoogra oil came to an end in the 1940s with the discovery and introduction of sulfone drugs, such as promin and dapsone.[3] These synthetic antibiotics proved to be more effective and easier to produce, leading to the official abandonment of chaulmoogra oil therapy at major treatment centers like the one at Carville, Louisiana, in 1947.[3]

Conclusion

The story of this compound is a testament to the power of scientific inquiry in transforming traditional remedies into effective medical treatments. The pioneering work of researchers like Frederick B. Power and Alice Ball not only provided the first real hope for leprosy patients but also laid the groundwork for modern drug development processes, including the isolation of active compounds and their chemical modification to improve efficacy and delivery. While no longer in use, the historical significance of this compound in the fight against one of humanity's most feared diseases is undeniable.

References

- 1. This compound, ethyl ester | 623-32-5 | Benchchem [benchchem.com]

- 2. mednexus.org [mednexus.org]

- 3. lhncbc.nlm.nih.gov [lhncbc.nlm.nih.gov]

- 4. ila.ilsl.br [ila.ilsl.br]

- 5. researchgate.net [researchgate.net]

- 6. Alice Ball: First Injectable Leprosy Treatment - ChemistryViews [chemistryviews.org]

- 7. Alice Ball - Wikipedia [en.wikipedia.org]

- 8. Alice Ball’s treatment for leprosy | Opinion | Chemistry World [chemistryworld.com]

- 9. mednexus.org [mednexus.org]

- 10. leprosy-information.org [leprosy-information.org]

- 11. US957633A - Ester from chaulmoogra-oil. - Google Patents [patents.google.com]

- 12. ila.ilsl.br [ila.ilsl.br]

- 13. mednexus.org [mednexus.org]

- 14. ila.ilsl.br [ila.ilsl.br]

The Botanical Treasury: An In-depth Technical Guide to Chaulmoogric Acid from Hydnocarpus Species

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the seeds of various Hydnocarpus species have been a cornerstone of traditional medicine, particularly in the treatment of leprosy. The therapeutic efficacy of the expressed oil, known as chaulmoogra oil, is primarily attributed to its unique composition of cyclopentenyl fatty acids, with chaulmoogric acid being a principal bioactive constituent.[1][2][3][4][5] This technical guide provides a comprehensive overview of the natural sources of this compound within the Hydnocarpus genus. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols for extraction and analysis, and visualizing key biochemical and logical relationships. The information presented herein is curated from a range of scientific literature to facilitate further research and development of therapeutic agents derived from these remarkable natural products.

Quantitative Analysis of this compound in Hydnocarpus Species

The concentration of this compound and other related cyclopentenyl fatty acids varies significantly among different Hydnocarpus species. This variation is a critical factor for the selection of raw materials in both research and commercial production. The following tables summarize the fatty acid composition of the seed oils from several prominent Hydnocarpus species, with a focus on their this compound content.

Table 1: Fatty Acid Composition of Hydnocarpus wightiana Seed Oil

| Fatty Acid | Composition (%) | Reference(s) |

| This compound | 20.00 – 40.00 | [6] |

| Hydnocarpic Acid | 15.00 – 30.00 | [6] |

| Gorlic Acid | 20.00 – 35.00 | [6] |

| Palmitic Acid | 4.00 – 12.00 | [6] |

| Oleic Acid | 3.00 – 8.00 | [6] |

| Linoleic Acid | 1.00 – 3.00 | [6] |

| Myristic Acid | Maximum 1.0 | [6] |

| Palmitoleic Acid | 4.00 – 10.00 | [6] |

Table 2: Fatty Acid Composition of Hydnocarpus anthelmintica Seed Oil

| Fatty Acid | Composition (%) | Reference(s) |

| This compound | 22.5 | [7] |

| Hydnocarpic Acid | 34.9 | [7] |

| Gorlic Acid | 16.1 | [8] |

| Palmitic Acid | Not Specified | |

| Oleic Acid | Not Specified |

Table 3: Fatty Acid Composition of Other Hydnocarpus Species Seed Oil

| Species | This compound (%) | Other Major Fatty Acids (%) | Reference(s) |

| Hydnocarpus kurzii | Not Specified | Major constituents are cyclopentenyl fatty acids. | [8][9] |

| Hydnocarpus alpina | 25.0 | Not Specified | [10] |

| Hydnocarpus castaneus | Not Specified | Contains cyclopentenyl fatty acids. | [11] |

| Hydnocarpus hainanensis | Not Specified | Source of new cyclopentyl fatty acids. | [12] |

| Hydnocarpus alcalae | ~90.0 | Hydnocarpic acid (little to none), Palmitic acid (~10.0) | [13] |

Experimental Protocols

The accurate extraction and quantification of this compound are paramount for research and quality control. This section details the methodologies commonly employed.

Oil Extraction from Hydnocarpus Seeds

a) Cold Pressing

This method is often used to obtain high-quality oil with minimal degradation of its chemical constituents.

-

Procedure:

-

Collect ripe seeds from the Hydnocarpus fruit.

-

Remove the fruit pulp and aril, then wash and sun-dry the seeds.

-

Mechanically press the whole or broken dried seeds using a hydraulic or screw press under controlled temperature (below 50°C) to expel the oil.[7]

-

Collect the expressed oil and filter it to remove any solid particles.

-

b) Soxhlet Extraction

A laboratory-scale method for efficient extraction using organic solvents.[14][15][16]

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and thimble.

-

Solvent: n-hexane or petroleum ether.

-

Procedure:

-

Grind the dried Hydnocarpus seeds into a fine powder.

-

Accurately weigh a known amount of the seed powder and place it in a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask to about two-thirds of its volume with the extraction solvent (e.g., n-hexane).

-

Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the seed powder.

-

Once the solvent level in the thimble reaches the top of the siphon tube, the solvent containing the extracted oil will be siphoned back into the round-bottom flask.

-

Allow this process to cycle for several hours (typically 4-6 hours) to ensure complete extraction.

-

After extraction, remove the solvent from the oil using a rotary evaporator to yield the crude chaulmoogra oil.

-

Quantification of this compound

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acids. The oil is first derivatized to form fatty acid methyl esters (FAMEs) to increase their volatility.

-

Preparation of Fatty Acid Methyl Esters (FAMEs): [17][18][19][20][21]

-

Saponification: Dissolve a known amount of the extracted oil (e.g., 100 mg) in a methanolic solution of potassium hydroxide (e.g., 2 mL of 0.5 M KOH in methanol).

-

Heat the mixture in a sealed tube at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to hydrolyze the triglycerides into free fatty acids.

-

Esterification: After cooling, add an esterifying agent such as boron trifluoride-methanol solution (BF3-methanol) or methanolic HCl.

-

Heat the mixture again (e.g., at 60°C for 15 minutes) to convert the free fatty acids into their corresponding methyl esters.

-

Extraction: After cooling, add a non-polar solvent like n-hexane and water to the mixture. Shake vigorously and allow the layers to separate.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with water to remove any remaining catalyst and dry it over anhydrous sodium sulfate.

-

The resulting FAMEs solution is ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.

-

Gas Chromatograph Conditions:

-

Column: A capillary column suitable for FAMEs analysis (e.g., a polar column like a FAMEWAX or a biscyanopropyl phase column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used to separate the FAMEs. For example, start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure vaporization.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Mass Range: Scan a suitable mass range (e.g., m/z 50-550) to detect the characteristic fragmentation patterns of the FAMEs.

-

-

Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum by comparing it to a known standard. The quantity can be determined by integrating the peak area and comparing it to a calibration curve prepared with a pure this compound standard.

-

b) High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile and high-throughput technique for the quantification of specific compounds in complex mixtures.[22][23][24]

-

Procedure:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Sample and Standard Preparation: Prepare solutions of the extracted chaulmoogra oil and a pure this compound standard in a suitable solvent (e.g., toluene).

-

Application: Apply specific volumes of the sample and standard solutions as bands onto the HPTLC plate using an automated applicator.

-

Mobile Phase: A mixture of solvents is used for development. A common system for fatty acids is a combination of n-hexane, diethyl ether, and acetic acid in a specific ratio (e.g., 80:20:1, v/v/v).

-

Development: Place the HPTLC plate in a twin-trough chamber saturated with the mobile phase and allow the chromatogram to develop up to a certain distance (e.g., 8 cm).

-

Drying: After development, dry the plate completely.

-

Derivatization: For visualization, spray the plate with a suitable reagent, such as a solution of sulfuric acid in methanol, followed by heating.

-

Densitometric Scanning: Scan the plate using a TLC scanner at a specific wavelength appropriate for the derivatized spots.

-

Quantification: Quantify the amount of this compound in the sample by comparing the peak area of the sample spot with that of the standard spots.

-

Biosynthesis and Logical Relationships

Biosynthesis of this compound

The biosynthesis of cyclopentenyl fatty acids, including this compound, is a unique pathway found in plants of the former family Flacourtiaceae (now largely incorporated into Achariaceae and Salicaceae). The pathway involves the chain elongation of a cyclopentenyl precursor.[25] Aleprolic acid ((2-cyclopentenyl)carboxylic acid) acts as the starter molecule for the synthesis of these cyclic fatty acids.[25] The subsequent elongation of aleprolic acid by the addition of two-carbon units via the fatty acid synthase (FAS) complex leads to the formation of hydnocarpic acid, this compound, and other higher homologs.[25][26][27][28][29]

Caption: Biosynthesis of this compound.

Experimental Workflow for this compound Analysis

The overall process from obtaining the plant material to the final quantification of this compound involves a series of sequential steps. This workflow ensures the reliable and accurate determination of the target analyte.

Caption: Workflow for this compound Analysis.

Logical Relationships of Hydnocarpus Species Based on this compound Content

Caption: Chemotaxonomic Grouping of Hydnocarpus Species.

Conclusion

The genus Hydnocarpus remains a vital natural source of this compound and related cyclopentenyl fatty acids, which continue to be of significant interest to the scientific community for their therapeutic potential. This guide has provided a consolidated resource on the quantitative distribution of this compound across various Hydnocarpus species, detailed experimental protocols for its extraction and analysis, and visual representations of its biosynthesis and the chemotaxonomic relationships between its botanical sources. It is anticipated that this information will aid researchers and drug development professionals in their endeavors to harness the therapeutic properties of these unique natural compounds. Further research into the molecular phylogeny of the Hydnocarpus genus and the enzymatic intricacies of the cyclopentenyl fatty acid biosynthetic pathway will undoubtedly open new avenues for the sustainable production and novel applications of this compound and its derivatives.

References

- 1. Hydnocarpus wightiana Chaulmoogra Seed Oil ingredients (Explained) [incidecoder.com]

- 2. CHAULMOOGRA OIL- Hydnocarpus oil. | PPTX [slideshare.net]

- 3. Cyclopentyl FA | Cyberlipid [cyberlipid.gerli.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Useful plants of dermatology. I. Hydnocarpus and chaulmoogra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. natureinbottle.com [natureinbottle.com]

- 7. tropical.theferns.info [tropical.theferns.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PlantFAdb: 18:1cy; this compound; 2-Cyclopentene-1-tridecanoic acid, (1S)-; 2-Cyclopentene-1-tridecanoic acid, (S)-; this compound; [fatplants.net]

- 11. tropical.theferns.info [tropical.theferns.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]

- 16. ijarsct.co.in [ijarsct.co.in]

- 17. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gcms.cz [gcms.cz]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. chem.pg.edu.pl [chem.pg.edu.pl]

- 23. pharmainfo.in [pharmainfo.in]

- 24. lcms.cz [lcms.cz]

- 25. Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aocs.org [aocs.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Fatty Acid Biosynthesis: Definition, Steps & Regulation [allen.in]

- 29. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

The Dawn of a Leprosy Treatment: An In-depth Technical Guide to the Early Isolation and Characterization of Chaulmoogric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal work on the isolation and characterization of chaulmoogric acid, a pivotal moment in the history of pharmacognosy and the treatment of leprosy. The early 20th-century research, spearheaded by Frederick B. Power and his collaborators, laid the chemical foundation for the therapeutic use of chaulmoogra oil. This document provides a detailed overview of the experimental methodologies, quantitative data, and logical workflows of this pioneering research.

Data Presentation: Properties of Chaulmoogra Oil and its Constituent Acids

The following tables summarize the quantitative data obtained during the early characterization of chaulmoogra oil and its isolated fatty acids. These values were crucial in identifying and verifying the novel cyclopentenyl fatty acids.

Table 1: Physical and Chemical Properties of Chaulmoogra Oil (from Hydnocarpus wightiana)

| Property | Value |

| Specific Gravity (25°C/25°C) | 0.9549 |

| Free Fatty Acids (as % oleic) | 2.7% |

| Saponification Number | 201 |

| Iodine Number (Hanus) | 98.4 |

| Specific Rotation [α]D | +55.0° |

| Refractive Index (25°C) | 1.4799 |

| Unsaponifiable Matter | 0.25% |

Table 2: Properties of this compound and its Homologs

| Compound | Chemical Formula | Melting Point (°C) | Specific Rotation [α]D |

| This compound | C18H32O2 | 68.5 | +56° |

| Hydnocarpic Acid | C16H28O2 | 59-60 | +68° |

| Alepric Acid | C14H24O2 | 48 | +77.12° |

| Aleprylic Acid | C12H20O2 | 32 | +90.78° |

| Aleprestic Acid | C10H16O2 | - | +100.5° (for 70.5% pure) |

| Aleprolic Acid | C8H12O2 | - | +120.5° (for 42% pure) |

Experimental Protocols: The Groundbreaking Methodologies

The following protocols are reconstructed from the available literature describing the work of Power and his colleagues in the early 1900s. These methods represent the standard analytical techniques of the era.

Extraction of Chaulmoogra Oil from Hydnocarpus Seeds

This procedure outlines the initial step of obtaining the crude oil from the plant material.

-

Materials:

-

Mature and dried seeds of Hydnocarpus wightiana or Taraktogenos kurzii.

-

Hydraulic press.

-

Filter press.

-

-

Procedure:

-

The shells of the chaulmoogra seeds were removed to isolate the kernels.

-

The kernels were then subjected to high pressure in a hydraulic press to express the crude chaulmoogra oil.

-

The expressed oil was subsequently filtered to remove any solid impurities, yielding the crude oil for further analysis.

-

Isolation of Chaulmoogric and Hydnocarpic Acids

This protocol details the separation of the constituent fatty acids from the crude oil.

-

Materials:

-

Crude chaulmoogra oil.

-

Aqueous solution of sodium hydroxide (for saponification).

-

Mineral acid (e.g., hydrochloric acid) for acidification.

-

Ethanol (for fractional crystallization).

-

Petroleum ether.

-

-

Procedure:

-

Saponification: The chaulmoogra oil was saponified by heating with an aqueous solution of sodium hydroxide. This process hydrolyzes the triglycerides into glycerol and the sodium salts of the fatty acids (soaps).

-

Liberation of Free Fatty Acids: The resulting soap solution was treated with a mineral acid to protonate the fatty acid salts, liberating the free fatty acids.

-

Separation of Solid and Liquid Acids: The mixture of free fatty acids was then subjected to a preliminary separation. The solid acids were separated from the liquid acids by crystallization from 80% ethyl alcohol.

-

Fractional Crystallization: The solid fatty acid fraction, containing chaulmoogric and hydnocarpic acids, was further purified by repeated fractional crystallization from ethanol and petroleum ether. The difference in the solubility of the homologous acids allowed for their separation.

-

Purification and Drying: The crystallized acids were washed and dried to yield the purified chaulmoogric and hydnocarpic acids.

-

Characterization of this compound

The following analytical procedures were employed to determine the physical and chemical properties of the isolated acid.

-

Determination of Melting Point: The melting point of the purified this compound was determined using a capillary tube method.

-

Determination of Specific Rotation: The optical activity of a solution of this compound in a suitable solvent (e.g., chloroform) was measured using a polarimeter.

-

Elemental Analysis: Combustion analysis was performed to determine the empirical formula and molecular formula (C18H32O2) of this compound.

-

Determination of Chemical Constants:

-

Acid Value: Titration with a standard solution of potassium hydroxide was used to determine the amount of free carboxylic acid.

-

Iodine Number: The Hanus method was likely used to determine the degree of unsaturation by measuring the amount of iodine absorbed by the double bond in the cyclopentenyl ring.

-

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes in the early isolation and characterization of this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathways and Mechanism of Action

It is important to note that in the early 20th century, the understanding of molecular biology and cell signaling pathways was nascent. The research conducted by Power and his contemporaries focused on the isolation, purification, and chemical structural elucidation of natural products. The concept of specific drug targets and signaling cascades was not yet developed. Therefore, there are no historical diagrams of signaling pathways associated with the early work on this compound. The therapeutic effects of chaulmoogra oil were observed empirically, and the isolation of its active constituents was a crucial step towards understanding its medicinal properties from a chemical perspective. Later research would suggest that the unique cyclopentenyl ring of these fatty acids might interfere with the metabolism of Mycobacterium leprae, but these mechanisms were unknown to the original investigators.

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Chaulmoogric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, chaulmoogra oil, derived from the seeds of the Hydnocarpus species, was the mainstay of treatment for leprosy, a debilitating disease caused by Mycobacterium leprae. The primary active constituents of this oil are a unique class of cyclopentenyl fatty acids, with chaulmoogric acid and its lower homolog, hydnocarpic acid, being the most prominent.[1][2][3] While the advent of modern antibiotics has rendered chaulmoogra oil largely obsolete in the clinical setting, the unique chemical structure and biological activity of its components continue to be of significant interest to the scientific community. Understanding the precise mechanisms by which these fatty acids exerted their antimycobacterial effects can provide valuable insights for the development of novel therapeutics against mycobacterial diseases and potentially other challenging targets.

This technical guide provides an in-depth exploration of the currently understood mechanisms of action of this compound. It synthesizes findings from key studies, presenting quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways to offer a comprehensive resource for researchers in drug discovery and development.

Core Mechanisms of Action

Current research points to three primary, and not mutually exclusive, mechanisms through which this compound and its analogs may exert their biological effects: disruption of the mycobacterial cell envelope, antagonism of biotin metabolism, and allosteric activation of host-cell protein phosphatase 5.

Perturbation of the Mycobacterial Cell Envelope

The mycobacterial cell wall is a complex and robust structure, rich in unique lipids that contribute to its low permeability and intrinsic resistance to many antimicrobial agents.[4] Evidence suggests that this compound's lipophilic nature allows it to be taken up by mycobacteria and incorporated into their cellular lipids, thereby disrupting the integrity and function of the cell membrane.

A key study demonstrated that when Mycobacterium vaccae was grown in the presence of this compound, the fatty acid was assimilated into the cellular phospholipids and triacylglycerols.[4] This integration of a structurally distinct fatty acid with a bulky cyclopentenyl ring into the lipid architecture is hypothesized to perturb membrane fluidity and impair essential membrane-associated processes, ultimately leading to the inhibition of bacterial growth.[4]

Experimental Workflow: Analysis of this compound Incorporation into Mycobacterial Lipids

References

The Cyclopentene Ring: A Linchpin in Chaulmoogric Acid's Antimycobacterial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, chaulmoogra oil, and its primary active constituent, chaulmoogric acid, have been employed in traditional medicine for the treatment of leprosy. This technical guide delves into the pivotal role of the cyclopentene ring, a unique structural feature of this compound, in its antimycobacterial activity. Through an examination of structure-activity relationships, proposed mechanisms of action, and relevant experimental methodologies, this paper aims to provide a comprehensive resource for researchers engaged in the development of novel therapeutics targeting mycobacterial diseases.

Introduction: A Historical Perspective on a Natural Remedy

Chaulmoogra oil, derived from the seeds of the Hydnocarpus wightianus tree, has a long and storied history in the traditional medicine of India and Southeast Asia for treating skin afflictions, most notably leprosy.[1] Its use in Western medicine began in the mid-19th century and continued until the advent of sulfone drugs in the 1940s.[1] The primary active components of the oil were identified as a series of fatty acids characterized by a terminal cyclopentene ring, with this compound and hydnocarpic acid being the most abundant.[1] The unusual cyclic structure of these fatty acids sets them apart from common linear fatty acids and is believed to be the cornerstone of their therapeutic effect against Mycobacterium leprae, the causative agent of leprosy.

The Crucial Role of the Cyclopentene Ring: Structure-Activity Insights

The unique five-membered carbon ring at the terminus of this compound's aliphatic chain is central to its biological activity. Structure-activity relationship studies, though some dating back several decades, provide compelling evidence for the indispensability of this cyclic moiety.

A key piece of evidence comes from the comparison of this compound with its saturated analog, dihydrothis compound, and a common linear saturated fatty acid, palmitic acid. In studies using the mouse footpad model of M. leprae infection, both this compound and dihydrothis compound demonstrated the ability to inhibit bacterial multiplication.[2] In stark contrast, palmitic acid, which lacks the cyclic structure, was found to be inactive.[2] This suggests that the presence of the ring, whether unsaturated (cyclopentene) or saturated (cyclopentane), is a critical determinant of antimycobacterial activity. The double bond within the cyclopentene ring of this compound may contribute to the potency, but its saturation, as in dihydrothis compound, does not abolish its fundamental activity.

Data Presentation: Comparative Antimycobacterial Activity

| Compound | Structure | Target Organism | Assay Type | Activity | Reference |

| This compound | C₁₈H₃₂O₂ (with cyclopentene ring) | Mycobacterium leprae | Mouse Footpad Model | Active (Inhibited multiplication) | [2] |

| Dihydrothis compound | C₁₈H₃₄O₂ (with cyclopentane ring) | Mycobacterium leprae | Mouse Footpad Model | Active (Inhibited multiplication) | [2] |

| Palmitic Acid | C₁₆H₃₂O₂ (linear saturated) | Mycobacterium leprae | Mouse Footpad Model | Inactive | [2] |

| Hydnocarpic Acid | C₁₆H₂₈O₂ (with cyclopentene ring) | Mycobacterium intracellulare | Turbidimetric Growth Assay | Active (Inhibited growth at 2 µg/mL) | [3] |

Proposed Mechanism of Action: Interference with Biotin Synthesis

The leading hypothesis for the mechanism of action of this compound and its analogs centers on the structural similarity between their cyclopentene ring and the vitamin biotin (Vitamin H).[3] Biotin is an essential cofactor for carboxylase enzymes, which are crucial for fatty acid synthesis, gluconeogenesis, and amino acid metabolism in mycobacteria. Since mammals do not synthesize biotin and obtain it from their diet, the biotin synthesis pathway in mycobacteria presents an attractive target for selective drug development.

It is proposed that the cyclopentenyl fatty acids may act as antagonists of biotin, either by inhibiting its synthesis or by blocking its function at the enzymatic level.[3] This hypothesis is supported by findings that the growth inhibition of M. intracellulare by hydnocarpic acid can be antagonized by the addition of biotin to the culture medium.[3]

Visualization of the Proposed Mechanism

The following diagram illustrates the putative mechanism of action of this compound via interference with the biotin biosynthesis pathway in Mycobacterium.

Caption: Proposed mechanism of this compound's interference with mycobacterial biotin synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's activity.

In Vivo Antimycobacterial Activity: The Mouse Footpad Model

This model is a standard for the in vivo evaluation of compounds against the slow-growing M. leprae.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c)

-

M. leprae suspension derived from infected armadillo tissue or a previous mouse passage

-

This compound, dihydrothis compound, and palmitic acid for injection (e.g., as sodium salts or in a suitable vehicle)

-

Sterile saline or appropriate vehicle

-

Syringes and needles (e.g., 27-gauge)

-

Tissue homogenizers

-

Microscope slides and reagents for acid-fast staining (Ziehl-Neelsen)

Procedure:

-

Inoculation: A standardized suspension of M. leprae (typically 5 x 10³ bacilli in 0.03 mL) is injected into the plantar surface of the hind footpads of mice.

-

Treatment: At a predetermined time post-infection (e.g., 60 days), treatment with the test compounds is initiated. The compounds are administered via a specified route (e.g., intraperitoneally or subcutaneously) at a defined dose and frequency. A control group receives the vehicle only.

-

Harvesting: At various time points during and after treatment, a cohort of mice from each group is euthanized. The footpads are aseptically removed and individually homogenized in a known volume of sterile saline.

-

Bacterial Enumeration: A small aliquot of the homogenate is used to prepare a smear on a microscope slide. The slide is stained using the Ziehl-Neelsen method to visualize the acid-fast bacilli. The number of bacilli per footpad is then enumerated by microscopic counting.

-

Data Analysis: The multiplication of M. leprae in the treated groups is compared to that in the control group to determine the efficacy of the compounds.

In Vitro Antimycobacterial Activity: Turbidimetric Growth Assay

This method is suitable for determining the minimum inhibitory concentration (MIC) of compounds against cultivable mycobacterial species like M. intracellulare.

Materials:

-

Mycobacterium intracellulare culture

-

Dubos Broth medium (or other suitable liquid medium)

-

Test compounds (e.g., hydnocarpic acid) dissolved in a suitable solvent (e.g., ethanol)

-

Sterile 96-well microplates

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Inoculum Preparation: A mid-log phase culture of M. intracellulare is diluted in Dubos Broth to a standardized cell density.

-

Compound Dilution: Serial dilutions of the test compound are prepared in the microplate wells, with each well containing 100 µL of the diluted compound in Dubos Broth.

-

Inoculation: 100 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 200 µL. Control wells containing bacteria without the compound and wells with medium only are included.

-

Incubation: The microplate is incubated at the optimal growth temperature for the mycobacterial species (e.g., 37°C) for a specified period (e.g., 7-14 days).

-

Turbidity Measurement: The optical density (OD) at 600 nm of each well is measured at regular intervals using a spectrophotometer.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria, as determined by a significant reduction in turbidity compared to the control.

Visualization of Experimental Workflow

The following diagram outlines the workflow for the in vitro turbidimetric assay.

Caption: Workflow for the in vitro turbidimetric antimycobacterial assay.

Conclusion and Future Perspectives

The available evidence strongly indicates that the cyclopentene ring of this compound is a critical structural feature for its antimycobacterial activity. While the saturation of this ring in dihydrothis compound does not eliminate its efficacy, the absence of a cyclic moiety, as in palmitic acid, renders the fatty acid inactive against M. leprae. The proposed mechanism of action, involving the inhibition of the essential biotin synthesis pathway, provides a compelling rationale for this activity and highlights a promising avenue for the development of novel anti-mycobacterial agents.

Future research should focus on obtaining more definitive quantitative structure-activity relationship data, including the direct comparison of MIC values for this compound, its saturated analog, and linear counterparts against various mycobacterial species, including drug-resistant strains. Further elucidation of the precise molecular interactions between cyclopentenyl fatty acids and the enzymes of the biotin synthesis pathway could pave the way for the rational design of more potent and selective inhibitors. The historical success of this compound serves as a powerful reminder of the potential of natural products to inspire the next generation of therapeutics in the ongoing battle against mycobacterial diseases.

References

Chaulmoogric acid's physical properties: solubility and melting point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of chaulmoogric acid, a unique cyclopentenyl fatty acid historically significant in the study of pharmacotherapy for mycobacterial diseases. This document details its solubility and melting point, provides standardized experimental protocols for their determination, and outlines a typical workflow for its isolation and purification.

Core Physical and Chemical Properties

This compound, with the IUPAC name 13-[(1S)-Cyclopent-2-en-1-yl]tridecanoic acid, is a C18 fatty acid distinguished by a terminal cyclopentene ring.[1] At standard conditions, it presents as a white crystalline solid or shiny leaflets.[2][3] Its unique structure has long been of interest in medicinal chemistry.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₂O₂ | [1] |

| Molar Mass | 280.45 g/mol | [1] |

| Melting Point | 68.5 °C (155.3 °F; 341.6 K) | [1][3] |

| Boiling Point | 247-248 °C at 20 mmHg | [3] |

| Appearance | White crystalline solid / Shiny leaflets | [2][3] |

Solubility Profile

This compound is characterized by its lipophilic nature, rendering it insoluble in water but soluble in various organic solvents.[3] A qualitative summary of its solubility is presented below.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [3] |

| Chloroform | Freely Soluble / Easily Soluble | [3] |

| Ether | Freely Soluble / Easily Soluble | [3] |

| Ethyl Acetate | Freely Soluble | [3] |

| Other Organic Fat Solvents | Soluble | [3] |

| Cold Alcohol | Slightly Soluble | |

| Hot Alcohol | Almost Entirely Soluble | |

| Benzene | Soluble | |

| Carbon Disulphide | Soluble |

Experimental Protocols

Accurate determination of physical properties is critical for drug development, formulation, and basic research. The following sections detail standard methodologies for measuring the melting point and solubility of fatty acids like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Two common methods for its determination are the capillary tube method and Differential Scanning Calorimetry (DSC).

1. Capillary Tube Method (Slip Point)

This traditional method determines the temperature at which a column of fat in a capillary tube begins to rise or "slip" when heated in a controlled manner.

-

Principle: A small, solidified sample of the fatty acid is placed in a thin-walled capillary tube. The tube is attached to a calibrated thermometer and heated in a liquid bath at a controlled rate. The melting point is recorded as the temperature at which the substance becomes sufficiently liquid to slip or rise in the tube.[4]

-

Apparatus:

-

Melting point capillary tubes

-

Calibrated thermometer (e.g., with 0.2 °C subdivisions)

-

Heating bath apparatus (e.g., Thiele tube or automated melting point apparatus)

-

Heat source

-

-

Procedure:

-

Melt a small, pure sample of this compound.

-

Introduce the molten acid into a clean capillary tube to form a column approximately 10 mm long.[4]

-

Solidify the sample by chilling the tube, for instance, against ice.[4]

-

Condition the sample by holding it at a low temperature (e.g., 4-10 °C) for a specified period (e.g., one hour) to ensure complete crystallization.[4]

-

Attach the capillary tube to the thermometer, aligning the bottom of the sample with the thermometer bulb.

-

Immerse the assembly in a heating bath, ensuring the sample is well below the liquid surface.

-

Heat the bath gently, maintaining a slow, steady rate of temperature increase (e.g., 0.5-2 °C per minute).[4]

-

Record the temperature at which the column of this compound commences to rise in the tube. This is reported as the melting point.[4]

-

Perform at least two determinations to ensure reproducibility.

-

2. Differential Scanning Calorimetry (DSC)

DSC is a modern thermoanalytical technique that provides more detailed information about the melting process.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A peak in the heat flow curve indicates the melting transition, with the peak temperature corresponding to the melting point.[5]

-

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Inert gas supply (e.g., Nitrogen)

-

-

Procedure:

-

Accurately weigh a small amount of the this compound sample (e.g., 10-15 mg) into an aluminum DSC pan and seal it hermetically.[5]

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Initiate the thermal program. A typical program involves:

-

Heating the sample to a temperature well above its melting point (e.g., 80 °C) to erase its thermal history.[5]

-

Cooling the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to induce crystallization.[5]

-

Heating the sample at a constant rate (e.g., 10 °C/min) through its melting range.[5]

-

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve. The melting point is typically taken as the peak temperature of the melting endotherm. The onset temperature and the completion temperature of melting can also be determined.[5]

-

Solubility Determination

-

Principle: A qualitative or semi-quantitative assessment of solubility is performed by observing the dissolution of a known mass of solute in a specific volume of a solvent at a controlled temperature.

-

Apparatus:

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Calibrated pipettes and analytical balance

-

Constant temperature bath (optional, for temperature-controlled studies)

-

-

Procedure (Qualitative/Semi-Quantitative):

-

Weigh a precise amount of this compound (e.g., 10 mg) into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) in small portions.[6][7]

-

After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for a set period.[7]

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Classify the solubility based on standard criteria (e.g., "soluble" if a clear solution is formed, "sparingly soluble" if partial dissolution occurs, "insoluble" if no dissolution is observed). For a semi-quantitative threshold, a substance can be considered "soluble" if at least 10 mg dissolves in 1 mL of the solvent.[6]

-

Repeat the procedure with a range of different solvents (polar, non-polar, protic, aprotic) to establish a comprehensive solubility profile.

-

Visualized Workflow: Isolation and Purification

The historical method for obtaining pure this compound involves a multi-step process starting from the natural source, chaulmoogra oil. The following diagram illustrates a generalized workflow for its extraction, separation, and purification.

Caption: Generalized workflow for the isolation and purification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The activity of chaulmoogra acids against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 6. shodex.com [shodex.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Ethnobotanical Legacy and Scientific Exploration of Chaulmoogra Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the seeds of trees from the Hydnocarpus genus have been a cornerstone in traditional medicine, particularly in Southeast Asia, for the treatment of chronic skin diseases, most notably leprosy. The therapeutic efficacy of the expressed oil, known as chaulmoogra oil, is attributed to its unique composition of cyclopentenoid fatty acids, primarily chaulmoogric acid and hydnocarpic acid. This technical guide delves into the rich ethnobotanical history of these plants, provides a comprehensive overview of the chemical composition of chaulmoogra oil, details the experimental protocols for the extraction, purification, and analysis of its constituent fatty acids, and elucidates the mechanism of action against Mycobacterium leprae, the causative agent of leprosy. This document aims to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development, offering a synthesis of historical knowledge and modern scientific understanding of this remarkable natural product.

Ethnobotanical Background

The use of chaulmoogra oil for medicinal purposes has a long and well-documented history, particularly in Ayurvedic and traditional Chinese medicine.[1][2] The primary sources of this oil are several species of trees belonging to the family Achariaceae (formerly Flacourtiaceae), most notably Hydnocarpus wightianus, Hydnocarpus kurzii (syn. Taraktogenos kurzii), and Hydnocarpus anthelminticus.[1][3] These trees are native to tropical forests in Southeast Asia, including India, Myanmar, and Thailand.[2][4]

Traditional practices involved the use of the oil, and sometimes other parts of the plant such as the bark, for a variety of skin ailments including psoriasis, eczema, and scrofula.[1][5] However, its most significant and historically recognized application was in the treatment of leprosy (Hansen's disease).[6] The oil was administered both topically and orally, although internal use was often limited by nausea and gastrointestinal distress.[6] In traditional Ayurvedic practice, the oil was sometimes mixed with butter or given in milk to improve tolerance.[2] The introduction of chaulmoogra oil to Western medicine in the 19th century marked a significant, albeit imperfect, advancement in the management of leprosy before the advent of sulfone drugs in the 1940s.[6]

The following table summarizes the key ethnobotanical uses of plants containing this compound:

| Plant Species | Traditional Name(s) | Part(s) Used | Primary Ethnobotanical Uses | Geographic Origin |

| Hydnocarpus wightianus | Chaulmoogra, Tuvaraka | Seeds, Seed Oil | Leprosy, skin diseases (eczema, psoriasis), wound healing, hemorrhoids, itching, fever, constipation | India, Southeast Asia |

| Hydnocarpus kurzii (syn. Taraktogenos kurzii) | Chaulmoogra | Seeds, Seed Oil, Bark | Leprosy, skin diseases, tumors, fever | Myanmar, Thailand, India |

| Hydnocarpus anthelminticus | - | Seeds, Seed Oil | Leprosy, skin diseases | Southeast Asia |

Quantitative Data: Fatty Acid Composition of Chaulmoogra Oil

The therapeutic properties of chaulmoogra oil are primarily attributed to its unique fatty acid profile, which is characterized by the presence of cyclopentenoid fatty acids. These are fatty acids with a cyclopentene ring at the terminus of their aliphatic chain. The major cyclopentenoid fatty acids are this compound and hydnocarpic acid. The oil also contains other saturated and unsaturated fatty acids. The relative proportions of these fatty acids can vary between different Hydnocarpus species.

The following table presents a summary of the fatty acid composition of the seed oils from Hydnocarpus wightianus and Hydnocarpus kurzii:

| Fatty Acid | Hydnocarpus wightianus (%) | Hydnocarpus kurzii (%) |

| Cyclopentenoid Fatty Acids | ||

| This compound | 35.0 | 29.6 |

| Hydnocarpic Acid | 22.9 | 23.0 |

| Gorlic Acid | 12.8 | 25.1 |

| Lower Cyclic Homologues | 4.6 | 0.3 |

| Other Fatty Acids | ||

| Palmitic Acid | 5.6 | 8.4 |

| Oleic Acid | 3.6 | 5.4 |

| Linoleic Acid | 1.8 | 1.6 |

| Myristic Acid | 0.8 | 0.6 |

| Stearic Acid | 4.7 | - |

| Palmitoleic Acid | 0.5 | 6.0 |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound and other cyclopentenoid fatty acids from Hydnocarpus seeds.

Extraction of Chaulmoogra Oil using Soxhlet Apparatus

Soxhlet extraction is a widely used method for the efficient extraction of lipids from solid materials.

Materials and Reagents:

-

Dried Hydnocarpus seeds

-

n-Hexane (analytical grade)

-

Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, condenser, and heating mantle)

-

Thimble (cellulose)

-

Grinder or mill

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the dried Hydnocarpus seeds into a fine powder to increase the surface area for extraction.

-

Thimble Loading: Accurately weigh a specific amount of the powdered seed material and place it inside a cellulose thimble.

-

Apparatus Assembly: Assemble the Soxhlet apparatus. Place the thimble containing the sample into the extraction chamber. Fill the round-bottom flask to approximately two-thirds of its volume with n-hexane.

-

Extraction: Heat the n-hexane in the round-bottom flask using the heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble, immersing the sample. Once the solvent level in the extraction chamber reaches the top of the siphon tube, the solvent and extracted oil will be siphoned back into the round-bottom flask. This process is repeated for several cycles to ensure complete extraction. The extraction is typically carried out for 6-8 hours.

-

Solvent Recovery: After the extraction is complete, the n-hexane is removed from the extracted oil using a rotary evaporator to yield the crude chaulmoogra oil.

-

Oil Yield Calculation: The yield of the oil is calculated as the weight of the extracted oil divided by the initial weight of the seed powder, expressed as a percentage.

Purification of this compound

The crude chaulmoogra oil can be further processed to isolate and purify the cyclopentenoid fatty acids.

Materials and Reagents:

-

Crude chaulmoogra oil

-

Methanolic potassium hydroxide solution (2 M)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

Saponification: Dissolve the crude chaulmoogra oil in methanol and add a methanolic potassium hydroxide solution. Reflux the mixture for 1-2 hours to saponify the triglycerides into their corresponding fatty acid potassium salts.

-

Acidification: After cooling, acidify the mixture with hydrochloric acid to protonate the fatty acid salts, regenerating the free fatty acids.

-

Extraction: Extract the free fatty acids from the aqueous solution using diethyl ether.

-

Drying: Dry the ether extract over anhydrous sodium sulfate and then evaporate the solvent to obtain a mixture of free fatty acids.

-

Column Chromatography: Pack a silica gel column with hexane. Dissolve the fatty acid mixture in a minimal amount of hexane and load it onto the column. Elute the column with a gradient of hexane and ethyl acetate. The less polar fatty acids will elute first. Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Crystallization: Combine the fractions rich in this compound and evaporate the solvent. The this compound can be further purified by recrystallization from a suitable solvent such as acetone or methanol.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of fatty acids. The fatty acids are first converted to their more volatile methyl esters.

Materials and Reagents:

-

Purified chaulmoogra oil or fatty acid extract

-

Methanolic HCl or BF3-methanol reagent for derivatization

-

n-Heptane

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol or cyanopropyl stationary phase)

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Accurately weigh a small amount of the oil or fatty acid extract into a reaction vial.

-

Add methanolic HCl or BF3-methanol reagent.

-

Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to convert the fatty acids to their methyl esters.

-

After cooling, add water and extract the FAMEs with n-heptane.

-

Wash the heptane layer with water to remove any remaining acid and then dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS.

-

Gas Chromatography: The FAMEs are separated based on their boiling points and polarity on the capillary column. A typical temperature program might be:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3°C/minute.

-

Hold at 240°C for 15 minutes.

-

-

Mass Spectrometry: As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library.

-

Quantification: The concentration of this compound methyl ester can be determined by comparing its peak area to that of an internal standard or by using a calibration curve prepared from a pure standard.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow: From Seed to Analysis

The following diagram illustrates the overall workflow from the collection of Hydnocarpus seeds to the quantitative analysis of this compound.

Signaling Pathway: Mechanism of Action

The antimicrobial activity of chaulmoogric and hydnocarpic acids against Mycobacterium leprae is believed to stem from their ability to interfere with the bacterium's biotin synthesis pathway.[7][8] Biotin is an essential cofactor for several carboxylase enzymes involved in fatty acid biosynthesis, which is crucial for the integrity of the mycobacterial cell wall.[9] The cyclopentene ring of these fatty acids is thought to act as an antagonist to the synthesis or utilization of biotin.[7]

The following diagram illustrates the proposed mechanism of action.

Conclusion

The ethnobotanical history of plants containing this compound, particularly those of the Hydnocarpus genus, provides a compelling example of the value of traditional knowledge in guiding modern scientific inquiry. Chaulmoogra oil, once a primary treatment for leprosy, continues to be of significant interest to researchers due to its unique chemical composition and biological activity. The detailed experimental protocols and the elucidation of the mechanism of action presented in this guide offer a foundation for further research into the therapeutic potential of cyclopentenoid fatty acids. Future investigations could focus on optimizing extraction and purification techniques, exploring the synergistic effects of these compounds with modern antibiotics, and developing novel drug delivery systems to enhance their efficacy and minimize side effects. The legacy of chaulmoogra oil serves as a reminder of the rich and often untapped reservoir of medicinal compounds within the plant kingdom.

References

- 1. Hydnocarpus: an ethnopharmacological, phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjpponline.org [rjpponline.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaacademias.com [pharmaacademias.com]

- 5. researchgate.net [researchgate.net]

- 6. lhncbc.nlm.nih.gov [lhncbc.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism by Which Hydnocarpic Acid Inhibits Mycobacterial Multiplication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid synthesis in mycobacteria: characterization of the biotin carboxyl carrier protein genes from Mycobacterium leprae and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Chaulmoogric Acid from Chaulmoogra Oil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of chaulmoogric acid from chaulmoogra oil, derived from the seeds of Hydnocarpus species. The protocols cover both traditional and modern techniques, offering a comparative overview for research and development purposes.

Introduction

Chaulmoogra oil has been historically recognized for its therapeutic properties, particularly in the treatment of leprosy.[1][2] The primary bioactive constituents responsible for this activity are a unique class of cyclopentenyl fatty acids, with this compound and hydnocarpic acid being the most prominent.[2][3] The extraction and purification of these specific fatty acids are crucial for targeted pharmacological studies and the development of novel therapeutics. This document outlines several methods for isolating this compound, presenting their principles, detailed protocols, and a comparative analysis of their potential outcomes.

Data Presentation: Comparison of Extraction and Purification Methods

The following table summarizes the key aspects of different methods for the extraction and purification of this compound. It is important to note that direct comparative studies providing yield and purity for all methods from a single source are scarce in the available literature. The data presented is a collation from various sources, and in the case of Supercritical Fluid Extraction (SFE), the parameters are based on typical applications for fatty acid extraction from seed oils, as specific data for chaulmoogra oil is limited.

| Method | Principle | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |

| Saponification, Acidification & Direct Crystallization | Hydrolysis of triglycerides to fatty acid salts, followed by acidification to liberate free fatty acids. This compound is then crystallized from the mixture. | Moderate to High (dependent on oil composition) | Variable, requires multiple recrystallizations for high purity. | Simple, well-established, and cost-effective for initial isolation. | Co-crystallization of other fatty acids, potential for degradation with harsh conditions. |

| Esterification & Fractional Distillation | Conversion of the fatty acid mixture to their ethyl or methyl esters, followed by separation based on boiling points under vacuum. | Moderate to High | High purity fractions can be obtained.[1] | Effective for separating homologs and fatty acids with different chain lengths.[1] | Requires specialized high-vacuum distillation equipment, potential for thermal degradation. |

| Urea Complexation | Saturated and less branched fatty acids form crystalline inclusion complexes with urea, leaving more branched or cyclic fatty acids in the liquid phase. | Yield of the non-complexed fraction is dependent on the initial composition. | Can significantly enrich the concentration of cyclic fatty acids. | Ecologically friendly, simple, and scalable.[1] | May not provide complete separation in a single step, requiring further purification. |

| Supercritical Fluid Extraction (SFE) with CO₂ (Hypothetical) | Utilizes supercritical CO₂ as a solvent to selectively extract lipids. Fractionation can be achieved by modifying pressure and temperature. | Potentially High | Potentially High | "Green" solvent, mild operating temperatures prevent degradation, tunable selectivity. | High initial equipment cost. |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | High-resolution separation of individual fatty acids based on their differential partitioning between a stationary and a mobile phase. | Low to Moderate (limited by column capacity) | Very High (>99%) | Highest achievable purity, suitable for isolating analytical standards. | High cost, not suitable for large-scale production, requires significant solvent usage. |

Experimental Protocols

Protocol 1: Extraction by Saponification and Acidification

This protocol describes the basic method to liberate the total fatty acids from chaulmoogra oil.

1. Saponification: a. In a round-bottom flask, add 100 g of chaulmoogra oil. b. Prepare a solution of 25 g of potassium hydroxide (KOH) in 250 mL of 95% ethanol. c. Add the alcoholic KOH solution to the oil. d. Reflux the mixture for 1-2 hours with constant stirring until the saponification is complete (a sample should be fully soluble in water without forming an oily layer).

2. Liberation of Free Fatty Acids: a. After cooling, transfer the soap solution to a large separatory funnel. b. Add 500 mL of hot water to dissolve the soap. c. Slowly add a 10% solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with gentle shaking until the solution is acidic (test with litmus paper). This will precipitate the free fatty acids. d. Allow the mixture to stand until the fatty acids form a distinct upper layer.

3. Washing and Drying: a. Separate the lower aqueous layer and discard. b. Wash the fatty acid layer with several portions of hot water until the washings are neutral. c. Transfer the fatty acid mixture to a beaker and dry over anhydrous sodium sulfate.

Protocol 2: Purification by Fractional Crystallization

This protocol is used to purify this compound from the mixed fatty acids obtained in Protocol 1.

a. Dissolve the dried fatty acid mixture in a minimal amount of hot 80% ethyl alcohol.[1] b. Allow the solution to cool slowly to room temperature, and then chill in an ice bath to induce crystallization. This compound and other solid fatty acids will precipitate. c. Collect the crystals by vacuum filtration. d. Recrystallize the collected solids from hot 80% ethyl alcohol. Repeat this process until a constant melting point is achieved (pure this compound melts at 68.5 °C).

Protocol 3: Purification via Esterification and Fractional Distillation

This method is suitable for separating different cyclopentenyl fatty acids and other fatty acids.

1. Esterification: a. To the dried mixed fatty acids from Protocol 1, add a 3-fold excess of absolute ethanol. b. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the fatty acid weight). c. Reflux the mixture for 4-6 hours. d. After cooling, wash the ester mixture with a saturated sodium bicarbonate solution and then with water until neutral. e. Dry the ethyl esters over anhydrous sodium sulfate.

2. Fractional Distillation: a. Perform fractional distillation of the dried ethyl esters under high vacuum (e.g., <1 mmHg). b. Collect fractions based on their boiling points. The ethyl esters of different cyclopentenyl homologs will have distinct boiling points.[1] c. The desired fractions containing ethyl chaulmoograte can be further purified or hydrolyzed back to the free acid if needed.

Protocol 4: Supercritical Fluid Extraction (SFE) - A Representative Protocol

As specific literature for SFE of this compound is limited, this protocol is based on general methods for fatty acid extraction from seed oils. Optimization will be required.

1. Sample Preparation: a. Grind the chaulmoogra seeds to a fine powder to increase the surface area for extraction.

2. SFE System Setup: a. Pack the ground seeds into the extraction vessel of the SFE system. b. Set the system parameters. Based on similar applications, initial parameters could be:

- Pressure: 20-30 MPa

- Temperature: 40-60 °C

- CO₂ Flow Rate: 2-4 L/min

- Co-solvent: 5-10% ethanol (to enhance the extraction of more polar fatty acids)

3. Extraction and Fractionation: a. Pressurize the system with CO₂ to the desired setpoint. b. Initiate the flow of supercritical CO₂ (and co-solvent, if used) through the extraction vessel. c. The extracted oil is collected in a separator by reducing the pressure, which causes the CO₂ to return to a gaseous state and leave the extract behind. d. By implementing a stepwise reduction in pressure or an increase in temperature in a series of separators, fractionation of the extracted oil to enrich for specific fatty acids may be possible.

Visualizations

Caption: Workflow for this compound Extraction and Purification.

Caption: Supercritical Fluid Extraction (SFE) Process Flow.

References

Application Notes and Protocols for the Purification of Chaulmoogric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaulmoogric acid, a cyclopentenyl fatty acid derived from the seeds of Hydnocarpus wightiana, has a long history in traditional medicine and continues to be of interest for its potential therapeutic properties. For research and drug development purposes, obtaining highly purified this compound is crucial. These application notes provide a detailed protocol for the purification of this compound, from the initial extraction from chaulmoogra oil to final purity assessment using modern analytical techniques. The protocols described herein are based on established classical methods and adapted with modern chromatographic and analytical techniques to ensure high purity and yield.

Data Presentation

Table 1: Typical Fatty Acid Composition of Hydnocarpus wightiana Seed Oil

| Fatty Acid | Molecular Formula | Percentage (%) |

| This compound | C18H32O2 | ~27.0 - 35.0 [1] |

| Hydnocarpic Acid | C16H28O2 | ~48.0 |

| Gorlic Acid | C18H30O2 | ~12.8 - 25.1[1] |

| Palmitic Acid | C16H32O2 | ~5.6 |

| Oleic Acid | C18H34O2 | ~3.6 |

| Lower Cyclic Homologues | - | ~4.6 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 280.45 g/mol |

| Melting Point | 68.5 °C |

| Appearance | White crystalline solid |

| Solubility | Soluble in ether, chloroform, ethyl acetate; slightly soluble in alcohol |

Table 3: Summary of Purification Steps and Expected Purity

| Purification Step | Description | Expected Purity |